5-Benzimidazolecarboxylic acid chemical properties and structure
5-Benzimidazolecarboxylic acid chemical properties and structure
An In-depth Technical Guide to 5-Benzimidazolecarboxylic Acid: Chemical Properties and Structure
Introduction
5-Benzimidazolecarboxylic acid, with the CAS Number 15788-16-6, is a heterocyclic aromatic compound that features a fused benzene and imidazole ring system with a carboxylic acid substituent.[1][2] This molecular architecture makes it a valuable and versatile building block in medicinal chemistry, organic synthesis, and materials science.[2][3] Its ability to participate in various chemical reactions, coupled with the biological significance of the benzimidazole core, has led to its use in the development of novel therapeutic agents, including anti-inflammatory and anti-cancer drugs, as well as in the formulation of agrochemicals and corrosion inhibitors.[3][4] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and relevant experimental protocols for its synthesis and characterization.
Chemical Structure and Identifiers
5-Benzimidazolecarboxylic acid is an aromatic carboxylic acid. The core of the molecule is a benzimidazole moiety, which consists of a benzene ring fused to an imidazole ring. The carboxylic acid group is attached at the 5-position of the benzimidazole ring system. The compound exists in tautomeric forms, with the proton on the imidazole ring readily shifting between the two nitrogen atoms.[1][2]
| Identifier | Value |
| IUPAC Name | 1H-Benzimidazole-5-carboxylic acid[2][4] |
| Synonyms | 3H-benzimidazole-5-carboxylic acid, 5-Carboxybenzimidazole[1][4] |
| CAS Number | 15788-16-6[1][2] |
| Molecular Formula | C₈H₆N₂O₂[1][5] |
| SMILES | OC(=O)c1ccc2[nH]cnc2c1 |
| InChI | 1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)[4] |
| InChIKey | COYPLDIXZODDDL-UHFFFAOYSA-N[4][5] |
Physicochemical Properties
The physical and chemical properties of 5-Benzimidazolecarboxylic acid are summarized below. It typically appears as a white to green-gray or gray-brown solid powder.[2][4] Its solubility in water is low, but it is soluble in organic polar solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2]
| Property | Value |
| Molecular Weight | 162.15 g/mol [1][5] |
| Melting Point | >300 °C (lit.)[4] or 255-260 °C[2] |
| Boiling Point | 288.82 °C (rough estimate)[4] |
| pKa | 3.10 ± 0.30 (Predicted)[2][4] |
| Solubility | Sparingly soluble in water; Soluble in DMSO and DMF.[2] Slightly soluble in DMSO and slightly soluble in heated Methanol.[4] |
| Appearance | Green-gray to gray-brown powder[4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of 5-Benzimidazolecarboxylic acid.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. For 5-Benzimidazolecarboxylic acid, the key absorptions are:
-
O-H Stretch: A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6][7]
-
C=O Stretch: An intense, sharp absorption peak appears between 1710 and 1760 cm⁻¹.[6] Dimeric, hydrogen-bonded carboxyl groups typically absorb around 1710 cm⁻¹.[6]
-
C-O Stretch: A moderate absorption band is expected between 1210 and 1320 cm⁻¹.[8]
-
Aromatic C-H and C=C Stretches: Peaks corresponding to the aromatic ring are also present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ due to solubility.[4][5]
¹H NMR Spectrum (in DMSO-d₆) [5]
| Chemical Shift (ppm) | Assignment |
|---|---|
| 8.460 | Aromatic H |
| 8.290 | Aromatic H |
| 7.906 | Aromatic H |
| 7.721 | Aromatic H |
Note: The acidic proton of the carboxylic acid typically appears as a broad singlet downfield, often above 12 ppm, while the N-H proton of the imidazole ring also gives a broad signal.[6]
¹³C NMR Spectrum The ¹³C NMR spectrum is used for structural confirmation.[4][9] The carboxyl carbon typically absorbs in the 165–185 δ range.[6] The remaining signals correspond to the aromatic and imidazole carbons.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound. The electron impact (EI) mass spectrum shows a molecular ion peak (M⁺) at an m/z of 162, which corresponds to the molecular weight of C₈H₆N₂O₂.[10]
Experimental Protocols
Synthesis of 5-Benzimidazolecarboxylic Acid
A common method for the synthesis of 5-Benzimidazolecarboxylic acid involves the carboxylation of a bromo-substituted precursor via a Grignard or organolithium intermediate.[4][11]
Methodology:
-
Preparation of the Organometallic Reagent: To a solution of 5-bromo-1H-benzimidazole (1.0 eq.) in anhydrous tetrahydrofuran (THF), a solution of isopropylmagnesium chloride (i-PrMgCl) in THF (1.0 eq.) is added slowly at 0 °C. The solution is stirred for approximately 5 minutes after the addition is complete.[4][11]
-
Lithiation: A hexane solution of n-butyllithium (n-BuLi) (2.0 eq.) is added dropwise to the reaction mixture, maintaining the temperature below 20 °C. The mixture is then stirred for 30 minutes.[4][11]
-
Carboxylation: Dry carbon dioxide gas is bubbled through the reaction mixture (or solid dry ice is added). The mixture is allowed to slowly warm to room temperature over 30 minutes.[4][11]
-
Workup and Extraction: The reaction is quenched with deionized water. The organic and aqueous phases are separated. The aqueous phase is extracted with ethyl acetate.[4][11]
-
Purification: The combined organic phases are filtered through a silica gel pad and concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to yield 1H-benzimidazole-5-carboxylic acid as a solid.[4][11]
Characterization
The identity and purity of the synthesized product are confirmed using standard analytical techniques.
-
Methodology: The purified solid is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H NMR and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 600 MHz for ¹H and 151 MHz for ¹³C).[4][11] The resulting spectra are compared with reference data to confirm the chemical structure.
Reactivity and Applications
5-Benzimidazolecarboxylic acid is a key intermediate in the synthesis of more complex molecules due to the reactivity of its functional groups.
-
Pharmaceutical Development: It serves as a scaffold for designing molecules with a wide range of biological activities. It is a building block for anti-cancer, anti-inflammatory, and antifungal agents.[2][3]
-
Agrochemicals: The benzimidazole core is present in many fungicides, and this compound is used in the formulation of crop protection products.[3]
-
Materials Science: It has been used in the preparation of specialized catalysts and fluorescent dyes.[2] It also exhibits properties as a corrosion inhibitor against strong acids.[4]
-
Biochemical Research: It has been used as a hapten (a small molecule that elicits an immune response only when attached to a large carrier) to produce drug-specific monoclonal antibodies.[4]
-
Organic Synthesis: The carboxylic acid group can be readily converted into esters, amides, and other derivatives. For instance, it has been used to prepare 1H-benzoimidazole-5-carboxylic acid benzotriazol-1-yl ester and various substituted amides.[12]
Safety and Handling
5-Benzimidazolecarboxylic acid is classified as an irritant.
-
GHS Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures: When handling this compound, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of the powder.[2] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
Conclusion
5-Benzimidazolecarboxylic acid is a fundamentally important chemical compound with a well-defined structure and a diverse range of applications, particularly for researchers in drug development and materials science. Its straightforward synthesis, combined with the reactivity of its carboxylic acid and benzimidazole functionalities, ensures its continued use as a versatile building block for creating complex, high-value molecules. The comprehensive data presented in this guide serves as a technical resource for scientists and researchers utilizing this compound in their work.
References
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- 4. 1H-Benzimidazole-5-carboxylic acid | 15788-16-6 [chemicalbook.com]
- 5. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 9. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 13C NMR [m.chemicalbook.com]
- 10. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) MS [m.chemicalbook.com]
- 11. 1H-苯并咪唑-5-羧酸 | 15788-16-6 [m.chemicalbook.com]
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